molecular formula C16H15N3O2 B11588049 2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11588049
M. Wt: 281.31 g/mol
InChI Key: GEBAZORBIWKMAI-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methoxy group, a methyl group, and an oxadiazole ring attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of functional groups and the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

3-(2-methoxy-6-methylpyridin-3-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N3O2/c1-10-5-4-6-12(9-10)15-18-14(19-21-15)13-8-7-11(2)17-16(13)20-3/h4-9H,1-3H3

InChI Key

GEBAZORBIWKMAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=C(N=C(C=C3)C)OC

Origin of Product

United States

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